molecular formula C11H10O3 B3023499 3-Oxo-1-phenylcyclobutane-1-carboxylic acid CAS No. 766513-36-4

3-Oxo-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B3023499
CAS No.: 766513-36-4
M. Wt: 190.19 g/mol
InChI Key: CBTBZTPIJYOBQV-UHFFFAOYSA-N
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Description

3-Oxo-1-phenylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H10O3. It is a cyclobutane derivative with a phenyl group attached to the first carbon and a carboxylic acid group attached to the same carbon. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with phenylmagnesium bromide, followed by oxidation and carboxylation. The reaction conditions often include the use of solvents like diethyl ether and reagents such as magnesium bromide and carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxo-1-phenylcyclobutane-1-carboxylic acid is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The phenyl group and the carboxylic acid group play crucial roles in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1-phenylcyclobutane-1-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-oxo-1-phenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTBZTPIJYOBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766513-36-4
Record name 3-oxo-1-phenylcyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Phenyl-3-oxocyclobutanecarboxylic acid was prepared by refluxing 1-phenyl-3,3-dimethoxycyclobutanecarboxylic acid (8.5 mmol) with 90% HOAc, evaporating the reaction mixture, taking up the residue in 0.1 M HCl and Et2O, extracting the aqueous layer with Et2O and drying (Na2SO4) and evaporating the organic layer. The crude oxocarboxylic acid was dissolved in DMF (30 mL) and then added to NaH (60% dispersion in mineral oil, 20 mmol, washed twice with hexane) at ambient temperature. After 30 min N,N-diisopropyl-2-chloroethylamine (1.8 mmol) was added. After 2 h, the reaction mixture was partitioned between H2O and toluene. The crude product was chromatographed on silica gel using toluene-Et3N 98:2 as eluent. The afforded oil was dissolved in Et2O and HCl (g)/Et2O was added whereby the product crystallized to yield 0.25 g (10%); mp 133-135° C.; 1H NMR (CDCl3) δ 1.39 (d,12H), 3.10 (m, 2H), 3.54 (m, 4H), 4.05 (m, 2H), 4.72 (t, 2H), 7.38 (m, 5H), 11.8 (br, 1H). Anal. (C19H27NO3.HCl) C, H, N.
Name
1-phenyl-3,3-dimethoxycyclobutanecarboxylic acid
Quantity
8.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-1-phenylcyclobutane-1-carboxylic acid
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Reactant of Route 6
3-Oxo-1-phenylcyclobutane-1-carboxylic acid

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